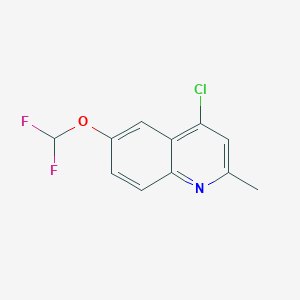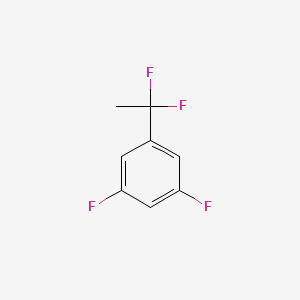
1-(1,1-Difluoroethyl)-3,5-difluorobenzene
Descripción general
Descripción
The compound “1-(1,1-Difluoroethyl)-3,5-difluorobenzene” is likely a fluorinated benzene derivative. Fluorinated compounds are often used in medicinal chemistry and related fields due to their unique properties .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds such as 1,1-Difluoroethyl chloride have been synthesized using arylboronic acids .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzene ring with two fluorine atoms and a 1,1-difluoroethyl group attached. The exact structure would depend on the positions of these groups on the benzene ring .Aplicaciones Científicas De Investigación
Organometallic Methods and Substitution Reactions
The exploration of organometallic methods has led to the development of regioflexible substitution strategies for difluorobenzene derivatives. These strategies have enabled the selective conversion of difluorobenzenes into various substituted benzoic acids and bromobenzoic acids, demonstrating the potential of these compounds in synthetic chemistry. This includes the synthesis of 2,6-difluorobenzoic acid through direct metalation and carboxylation, highlighting the versatility of difluorobenzenes as starting materials for complex organic synthesis (Schlosser & Heiss, 2003).
Nucleophilic Substitution Mechanisms
Difluorobenzenes have been employed to study nucleophilic substitution mechanisms, particularly in reactions involving dimethyl(trimethylsilyl)phosphane. This research has provided insights into the substrate selectivities and regioselectivities of these reactions, offering evidence for a concerted mechanism of aromatic nucleophilic substitution. Such findings are crucial for understanding the underlying principles of reaction mechanisms involving fluorinated aromatic compounds (Goryunov et al., 2010).
Biodegradation Potential
The biodegradation potential of difluorobenzenes has been investigated, with certain microbial strains demonstrating the ability to degrade these compounds. This research is significant for environmental chemistry, as it explores the degradation pathways of industrially important fluorinated compounds, potentially leading to more sustainable disposal methods (Moreira et al., 2009).
Solvent Applications in Organometallic Chemistry
Fluorobenzenes, including difluorobenzene derivatives, have been identified as suitable solvents for organometallic chemistry and transition-metal-based catalysis. Their weak ability to donate π-electron density makes them ideal for use as non-coordinating solvents or easily displaced ligands, expanding the utility of fluorinated benzenes in synthetic applications (Pike, Crimmin, & Chaplin, 2017).
Liquid-Liquid Equilibria Studies
Studies on liquid-liquid equilibria in mixtures containing fluorinated benzenes have shed light on the intermolecular interactions between fluorinated compounds and other substances. This research contributes to the field of chemical engineering by providing insights into the miscibility and interaction mechanisms of fluorinated compounds, which can inform the design of separation processes and materials engineering (Shiflett & Yokozeki, 2008).
Mecanismo De Acción
Target of Action
Many difluoroethylated compounds are used in medicinal chemistry and related fields . They often target specific proteins or enzymes in the body, altering their function to achieve a desired effect.
Mode of Action
The mode of action of these compounds can vary widely depending on their specific structure and the target they interact with. For example, some might inhibit an enzyme’s activity, while others might enhance it .
Biochemical Pathways
Difluoroethylated compounds can affect various biochemical pathways. The specific pathways involved would depend on the compound’s target. For instance, if the compound targets an enzyme involved in a metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of difluoroethylated compounds can vary. Some are rapidly absorbed and metabolized, while others might persist in the body for longer periods .
Result of Action
The molecular and cellular effects of these compounds can be diverse, ranging from altered enzyme activity to changes in cell signaling. The specific effects would depend on the compound’s target and mode of action .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence a compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
1-(1,1-Difluoroethyl)-3,5-difluorobenzene plays a significant role in biochemical reactions due to its unique structure. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modification of the enzyme’s activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in altered phosphorylation states of downstream targets, ultimately affecting cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and modifying their activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods. Its degradation products can also have biological activity, which needs to be considered. Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including prolonged inhibition of specific enzymes and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic potential. At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed. These adverse effects are often dose-dependent and can be attributed to the accumulation of the compound in specific tissues. Understanding the threshold effects and toxicological profile of this compound is essential for its safe application in therapeutic settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and conjugated metabolites. These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interaction of this compound with specific enzymes and cofactors is crucial for its metabolic fate and biological activity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in particular cellular compartments. Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and biological effects .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be targeted to specific organelles, such as mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound is crucial for elucidating its mechanism of action .
Propiedades
IUPAC Name |
1-(1,1-difluoroethyl)-3,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-8(11,12)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCKDBDOFDSZFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901271033 | |
| Record name | 1-(1,1-Difluoroethyl)-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901271033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1138445-10-9 | |
| Record name | 1-(1,1-Difluoroethyl)-3,5-difluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1138445-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Difluoroethyl)-3,5-difluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901271033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Pyrrolidin-1-ylsulfonyl)methyl]benzoic acid](/img/structure/B1454239.png)
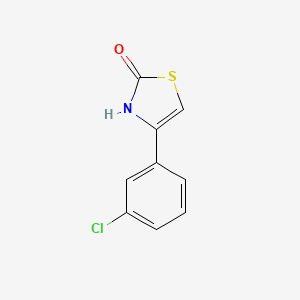
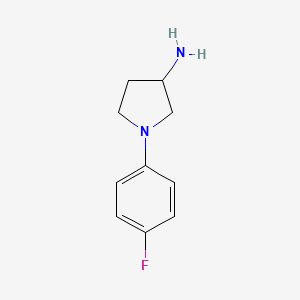
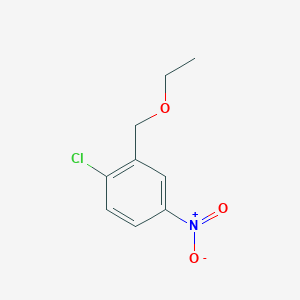

amine](/img/structure/B1454245.png)


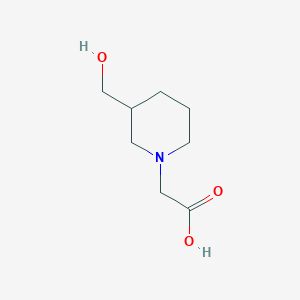
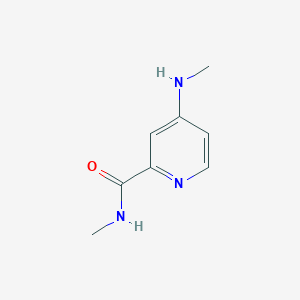

![2-chloro-N-[4-(1H-imidazol-4-yl)phenyl]propanamide](/img/structure/B1454255.png)
![1-[1-(diethylcarbamoyl)ethyl]-1H-indole-4-carboxylic acid](/img/structure/B1454258.png)
